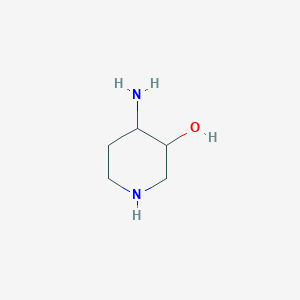

4-Amino-3-hydroxypiperidine

Beschreibung

The exact mass of the compound 4-Amino-3-hydroxypiperidine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Amino-3-hydroxypiperidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-3-hydroxypiperidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-aminopiperidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c6-4-1-2-7-3-5(4)8/h4-5,7-8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVBKPWNFXFUDOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC(C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1391004-19-5 | |

| Record name | 1391004-19-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Introduction: The Strategic Importance of 4-Amino-3-hydroxypiperidine in Modern Drug Discovery

An In-depth Technical Guide to the Synthesis of 4-Amino-3-hydroxypiperidine

The 4-amino-3-hydroxypiperidine scaffold is a privileged structural motif in medicinal chemistry, serving as a critical chiral building block for a multitude of pharmacologically active agents. Its rigid, saturated heterocyclic core, decorated with strategically placed amino and hydroxyl functional groups, allows for precise three-dimensional interactions with biological targets such as enzymes and receptors.[1][2] The stereochemistry of these two adjacent chiral centers is paramount; specific stereoisomers, such as the (3R,4R) and (3S,4S) configurations, are often responsible for the desired therapeutic activity, while others may be inactive or contribute to off-target effects.[1][3][4]

This guide provides an in-depth exploration of the core synthetic pathways developed to access this valuable intermediate. We will move beyond simple procedural listings to analyze the causality behind strategic decisions, from the choice of starting materials to the selection of stereocontrol elements. The methodologies discussed herein are designed to provide researchers and process chemists with a robust framework for selecting and optimizing a synthetic route tailored to their specific needs, whether for small-scale discovery or large-scale manufacturing.

Part 1: Synthesis via Catalytic Hydrogenation of Pyridine Precursors

One of the most direct and atom-economical approaches to the piperidine core involves the reduction of a corresponding pyridine derivative. This strategy leverages readily available and cost-effective starting materials. The primary challenge lies in controlling the hydrogenation conditions to achieve complete saturation of the aromatic ring without cleaving sensitive functional groups.

Conceptual Framework

The synthesis typically begins with 3-hydroxypyridine. The aromatic ring is highly stable, and its reduction requires significant activation, usually through high-pressure hydrogenation in the presence of a potent catalyst. The choice of catalyst is critical; rhodium and ruthenium catalysts are often employed for their high activity in hydrogenating heteroaromatic systems under milder conditions than platinum or palladium.[5][6]

To circumvent the harsh conditions often required, a common industrial strategy involves an initial acylation of the hydroxyl group. The resulting ester modifies the electronic properties of the pyridine ring, facilitating a more controlled hydrogenation.[7] Subsequent hydrolysis unmasks the hydroxyl group to yield the desired 3-hydroxypiperidine. This racemic intermediate can then be carried forward or resolved to isolate specific enantiomers.

Visualizing the Pathway: Hydrogenation of 3-Hydroxypyridine

Caption: Catalytic hydrogenation of 3-hydroxypyridine and subsequent chiral resolution.

Experimental Protocol: Synthesis of (S)-N-Boc-3-hydroxypiperidine from 3-Hydroxypyridine

This protocol is a composite of established industrial methods.[6]

Step 1: Hydrogenation of 3-Hydroxypyridine

-

Reactor Setup: A high-pressure hydrogenation reactor is charged with 3-hydroxypyridine and a suitable solvent (e.g., water or an organic solvent).

-

Catalyst Addition: A rhodium-on-carbon (Rh/C) catalyst, often promoted with a second metal like nickel (Ni), is added under an inert atmosphere.[5]

-

Hydrogenation: The reactor is sealed, purged, and pressurized with hydrogen gas to approximately 4-6 MPa. The reaction mixture is heated to 80-100°C and agitated for 32-60 hours.

-

Work-up: After cooling and venting, the reaction mixture is filtered to remove the catalyst. The filtrate is concentrated under reduced pressure to yield crude 3-hydroxypiperidine.

Step 2: Chiral Resolution

-

Salt Formation: The crude 3-hydroxypiperidine is dissolved in ethanol. A resolving agent, such as D-pyroglutamic acid, is added.

-

Crystallization: The mixture is heated to reflux to ensure complete dissolution and then slowly cooled to -5°C. The desired (S)-3-hydroxypiperidine D-pyroglutamate salt selectively crystallizes.

-

Isolation: The solid is isolated by filtration, washed with cold ethanol, and dried. This step is crucial for establishing the stereochemistry for subsequent steps.

Step 3: Boc Protection

-

Reaction Setup: The resolved (S)-3-hydroxypiperidine salt is dissolved in water, and a base (e.g., sodium hydroxide) is added.

-

Protection: Di-tert-butyl dicarbonate ((Boc)₂O) is added portion-wise at room temperature. The reaction is stirred for 4-6 hours.

-

Extraction and Isolation: The product, (S)-N-Boc-3-hydroxypiperidine, is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are concentrated to yield the final product.

| Parameter | Step 1: Hydrogenation | Step 2: Resolution | Step 3: Boc Protection | Reference |

| Key Reagents | 3-Hydroxypyridine, H₂, Rh/C | 3-Hydroxypiperidine, D-pyroglutamic acid | (S)-3-hydroxypiperidine salt, (Boc)₂O | [6] |

| Solvent | Water or Ethanol | 95% Ethanol | Water / Ethyl Acetate | [6] |

| Temperature | 80-100°C | Reflux, then -5°C | Room Temperature | [6] |

| Pressure | 4-6 MPa | Atmospheric | Atmospheric | [6] |

| Typical Yield | High (quantitative conversion) | ~55% (based on one enantiomer) | ~95% | [6] |

Part 2: Chiral Pool Synthesis from L-Aspartic Acid

To achieve absolute stereocontrol from the outset, chemists often turn to the "chiral pool"—a collection of abundant, enantiomerically pure natural products. L-aspartic acid is an ideal starting material for the synthesis of (3S,4S)-4-amino-3-hydroxypiperidine, as its inherent stereochemistry can be directly translated into the target molecule.

Conceptual Framework

This strategy involves a series of well-established transformations to convert the acyclic amino acid into the cyclic piperidine core. The key steps include functional group manipulation (esterification, reduction), protection of the amine, and a final intramolecular cyclization. The use of a Boc protecting group on the nitrogen is essential for solubility, stability, and preventing unwanted side reactions.[1] The final cyclization is typically achieved by converting the primary alcohol to a good leaving group (e.g., a mesylate) and displacing it with the protected amine.

Visualizing the Pathway: From L-Aspartic Acid to the Target

Caption: Stereocontrolled synthesis starting from the chiral pool amino acid L-aspartic acid.

Experimental Protocol: Synthesis of tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate

This protocol is based on a common synthetic route described for this class of compounds.[1]

-

Esterification: L-aspartic acid is treated with thionyl chloride in methanol to afford the corresponding dimethyl ester hydrochloride salt.

-

Boc Protection: The diester is neutralized, and the amino group is protected by reacting it with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base like triethylamine to yield the N-Boc protected diester.

-

Reduction: Both ester groups are reduced to primary alcohols using a strong reducing agent like lithium borohydride (LiBH₄) in an ethereal solvent (e.g., THF) to give the enantiopure diol.

-

Selective Mesylation: The primary hydroxyl group is selectively converted into a better leaving group by reaction with methanesulfonyl chloride (MsCl) in the presence of a hindered base at low temperature. This selectivity is key to directing the subsequent cyclization.

-

Intramolecular Cyclization: The N-Boc protected amine, upon deprotonation with a suitable base (e.g., sodium hydride), acts as an internal nucleophile, displacing the mesylate group in an S_N2 reaction to form the six-membered piperidine ring. This step locks in the final stereochemistry.

-

Final Product: The reaction yields the target tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate with high stereopurity.

| Parameter | Key Transformation | Key Reagents | Rationale | Reference |

| Stereocontrol | Starting Material | L-Aspartic Acid | Enantiopure starting material dictates the final absolute stereochemistry. | [1] |

| Protection | Amine Protection | (Boc)₂O | Prevents N-alkylation side reactions and aids in handling/solubility. | [1] |

| Reduction | Ester to Alcohol | LiBH₄ / NaBH₄ | Creates the diol precursor necessary for cyclization. | |

| Cyclization | Ring Formation | MsCl, Base | Converts one alcohol to a leaving group for intramolecular S_N2 attack. | [1] |

Part 3: Synthesis via Epoxide Ring-Opening

The formation of a 1,2-amino alcohol functionality can be elegantly achieved through the nucleophilic ring-opening of an epoxide.[8][9] This approach offers excellent control over the relative stereochemistry of the resulting amino and hydroxyl groups, as the reaction typically proceeds via an S_N2 mechanism with inversion of configuration.

Conceptual Framework

The strategy begins with a suitable piperidine precursor that can be converted into an epoxide. A common starting point is N-Boc-4-piperidone. Reduction of the ketone yields an allylic alcohol, which can then be subjected to epoxidation. The stereochemistry of the epoxidation can often be directed by the existing hydroxyl group.

The crucial step is the regioselective ring-opening of the epoxide with an amine nucleophile.[10] The nucleophile will preferentially attack the less sterically hindered carbon of the epoxide ring, leading to a single major regioisomer. Using a protected amine source, like an azide followed by reduction, or a benzylamine followed by debenzylation, introduces the required amino group.

Visualizing the Pathway: Epoxide Ring-Opening Strategy

Caption: Construction of the amino alcohol via regioselective opening of an epoxide intermediate.

Experimental Protocol: General Procedure for Epoxide Ring-Opening

This protocol outlines the key ring-opening step, which is the core of this synthetic strategy.[10][11]

-

Reaction Setup: The N-protected piperidine epoxide is dissolved in a suitable solvent (e.g., toluene or a protic solvent like isopropanol).

-

Nucleophile Addition: The amine nucleophile (e.g., benzylamine) is added to the solution. The reaction can be performed neat or with a catalyst. For less reactive amines, a Lewis acid or protic acid can be used to activate the epoxide.[10]

-

Heating: The reaction mixture is heated to promote the ring-opening reaction. Progress is monitored by TLC or LC-MS.

-

Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to isolate the desired β-amino alcohol regioisomer.

-

Deprotection (if necessary): If a protecting group like benzyl was used on the incoming amine, it is typically removed in a final step via catalytic hydrogenolysis (H₂ gas with a Palladium catalyst) to reveal the primary amine.

| Parameter | Value | Rationale / Causality | Reference |

| Stereocontrol | S_N2 Reaction | The nucleophilic attack occurs on the opposite face of the C-O bond being broken, resulting in an inversion of stereochemistry at the site of attack and establishing a trans-relationship between the new C-N and existing C-O bonds. | [9] |

| Regiocontrol | Steric Hindrance | The amine nucleophile attacks the less substituted carbon of the epoxide, ensuring the formation of the 4-amino-3-hydroxy isomer over the 3-amino-4-hydroxy alternative. | [10] |

| Amine Source | Benzylamine or Azide | Benzylamine is a common choice as the benzyl group can be easily removed by hydrogenolysis. Sodium azide provides an alternative that can be reduced to the primary amine. | [11] |

Conclusion and Outlook

The synthesis of 4-amino-3-hydroxypiperidine offers a rich landscape of chemical strategies, each with distinct advantages and challenges.

-

Catalytic Hydrogenation is powerful for large-scale production from simple aromatic precursors but often requires harsh conditions and subsequent chiral resolution, which limits the theoretical yield to 50% per enantiomer.

-

Chiral Pool Synthesis provides an elegant and highly effective method for accessing specific stereoisomers with excellent purity. Its primary limitation can be the number of linear steps, which may impact overall yield and cost on an industrial scale.

-

Epoxide Ring-Opening offers a robust method for controlling relative stereochemistry (trans-diaxial opening) and regiochemistry. The success of this route depends heavily on the ability to generate the key epoxide intermediate stereoselectively.

Emerging technologies, particularly in biocatalysis , are poised to revolutionize these syntheses. The use of engineered ketoreductase enzymes for the asymmetric reduction of piperidone precursors can provide direct access to enantiopure hydroxypiperidines, bypassing the need for chiral resolution and reducing environmental impact.[12][13][14] As the demand for enantiomerically pure pharmaceutical intermediates grows, a continued focus on developing highly selective, efficient, and sustainable synthetic pathways will be paramount.

References

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine. Google Patents.

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation. Google Patents.

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase . MDPI. Available at: [Link]

- US20100016365A1 - Substituted 4-amino-piperidines. Google Patents.

-

Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance . The Royal Society of Chemistry. Available at: [Link]

-

Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction . National Institutes of Health (PMC). Available at: [Link]

- CN105367484A - Preparation method of 3-hydroxy piperidine. Google Patents.

-

Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders . PubMed. Available at: [Link]

-

Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. Available at: [Link]

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine. Google Patents.

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts . Der Pharma Chemica. Available at: [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance . PubMed. Available at: [Link]

- US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines. Google Patents.

-

Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes . ARKAT USA. Available at: [Link]

-

Epoxide Synthesis and Ring-Opening Reactions . Encyclopedia.pub. Available at: [Link]

-

Piperidine Synthesis . DTIC. Available at: [Link]

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride. Google Patents.

-

Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology . ChemRxiv. Available at: [Link]

-

Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols . Royal Society of Chemistry. Available at: [Link]

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development . MDPI. Available at: [Link]

-

Ring Opening of Epoxides, Aziridines, and Cyclic Anhydrides . Thieme Connect. Available at: [Link]

-

Facile synthesis of 3-amino substituted piperidines from L-glutamic acid . CSIR-NIScPR Online Periodicals Repository. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 3. biosynth.com [biosynth.com]

- 4. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CN105367484A - Preparation method of 3-hydroxy piperidine - Google Patents [patents.google.com]

- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 7. US3408354A - Catalytic hydrogenation of 3-and 4-hydroxy pyridines - Google Patents [patents.google.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. arkat-usa.org [arkat-usa.org]

- 12. Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase [mdpi.com]

- 13. Enzymatic synthesis of four stereoisomers of 3-substituted-4-hydroxypiperidines by carbonyl reductase-catalyzed reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. derpharmachemica.com [derpharmachemica.com]

4-Amino-3-hydroxypiperidine: A Strategic Chiral Building Block in Drug Discovery

[1]

Executive Summary

The 4-amino-3-hydroxypiperidine scaffold represents a "privileged structure" in medicinal chemistry, offering a dense array of stereochemical information within a low-molecular-weight footprint.[1] Its bifunctional nature—comprising a secondary amine and a secondary alcohol on a saturated heterocycle—allows it to serve as a versatile peptidomimetic template, a transition-state mimic for glycosidases (iminosugars), and a solubility-enhancing moiety in kinase inhibitors and fluoroquinolone antibiotics.[1]

This technical guide dissects the synthetic architectures, stereochemical control strategies, and application protocols for this scaffold. Unlike simple piperidines, the vicinal amino-alcohol motif introduces complexity requiring orthogonal protecting group strategies and precise stereocontrol (cis vs. trans).

Part 1: Stereochemical Complexity & Structural Logic[1]

The utility of 4-amino-3-hydroxypiperidine lies in its four distinct stereoisomers. The relationship between the C3-hydroxyl and C4-amino groups dictates the scaffold's conformation and biological recognition.[1]

The Stereoisomer Landscape

-

(3R,4R) & (3S,4S) [Trans]: Often utilized to mimic the anti relationship found in extended peptide chains or specific sugar motifs.

-

(3R,4S) & (3S,4R) [Cis]: These isomers often adopt a conformation stabilized by an intramolecular hydrogen bond between the hydroxyl and amino groups, mimicking turn structures in proteins.

The trans-isomers are typically accessed via epoxide ring-opening (anti-addition), while cis-isomers often require reductive amination of ketones or inversion strategies (Mitsunobu).[1]

Part 2: Synthesis Architectures

We define two primary "Self-Validating" synthetic routes. These protocols are designed to be robust, scalable, and chemically distinct to access complementary stereochemistry.

Route A: The Epoxide Opening Strategy (Trans-Selective)

This is the industry-standard route for accessing trans-4-amino-3-hydroxypiperidines.[1] It relies on the inherent stereoelectronic bias of nucleophilic attack on a 3,4-epoxypiperidine.[1]

Mechanism: The nucleophile (Azide or Amine) attacks the epoxide at the C4 position (distal to the N-protecting group steric bulk) in a trans-diaxial fashion, yielding the trans-amino alcohol.

Figure 1: Stereoselective synthesis of trans-isomers via epoxide ring opening.

Route B: The Chiral Pool / Reductive Amination (Cis-Selective)

To access the cis-isomers, one often starts with a 3-oxo-4-amino precursor or utilizes specific hydride reductions that favor the cis relationship due to chelation control.[1]

Protocol Logic: Starting from N-Boc-4-piperidone, one can introduce the 3-hydroxy group (e.g., via oxidation of enol ether) and then perform reductive amination.[1] However, a more direct chiral pool approach uses L-Aspartic Acid or Tartaric Acid derivatives to build the ring with pre-set stereochemistry.[1]

Part 3: Experimental Protocols

Protocol 1: Synthesis of trans-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate

Target: (3R,4R) / (3S,4S) Racemate (unless chiral epoxide is used)

Reagents:

-

N-Boc-3,4-epoxypiperidine (1.0 equiv)[1]

-

Sodium Azide (NaN3) (3.0 equiv)

-

Ammonium Chloride (NH4Cl) (3.0 equiv)

-

Methanol/Water (8:1 v/v)

Step-by-Step Methodology:

-

Epoxide Opening: Dissolve N-Boc-3,4-epoxypiperidine (e.g., 5.0 g) in MeOH (40 mL). Add a solution of NaN3 and NH4Cl in water (5 mL).

-

Reaction: Heat the mixture to reflux (65°C) for 12–16 hours. Monitor by TLC (stain with ninhydrin or phosphomolybdic acid).[1] The epoxide spot should disappear, and a more polar azide spot should appear.

-

Workup: Cool to room temperature. Concentrate under reduced pressure to remove MeOH.[1] Dilute the residue with EtOAc and wash with water and brine. Dry over Na2SO4 and concentrate.

-

Checkpoint: 1H NMR should show the C3 and C4 protons with a coupling constant (

) of ~10 Hz, indicative of a trans-diaxial relationship.

-

-

Reduction: Dissolve the crude azide in MeOH. Add 10% Pd/C (10 wt%).[1] Hydrogenate at 1 atm (balloon) for 4 hours.

-

Purification: Filter through Celite. Concentrate. The resulting amine often requires no chromatography if the epoxide step was clean.

Protocol 2: Orthogonal Protection Strategy

For drug development, the N1 (piperidine), N4 (primary amine), and O3 (alcohol) often require differential protection.

| Position | Functionality | Recommended Group | Cleavage Condition |

| N1 | Piperidine Nitrogen | Boc (tert-butyl carbamate) | Acid (TFA/HCl) |

| N4 | Exocyclic Amine | Cbz (Benzyl carbamate) | Hydrogenolysis (H2, Pd/C) |

| O3 | Secondary Alcohol | TBS (Silyl ether) or Bn | Fluoride (TBAF) or H2 |

Self-Validating Check: When protecting the N4-amine with Cbz in the presence of the O3-alcohol, maintain temperature <0°C to prevent O-acylation. If O-acylation occurs, mild hydrolysis (LiOH, THF/H2O) restores the alcohol without affecting the carbamates.

Part 4: Applications in Drug Discovery[2][3][4]

Glycomimetics (Iminosugars)

The 4-amino-3-hydroxypiperidine core is a structural analog of diamino-sugars.[1]

-

Mechanism: These molecules mimic the oxocarbenium ion transition state of glycosidases.

-

Application: Development of inhibitors for lysosomal storage diseases (e.g., Gaucher's disease chaperones). The cis-isomer often mimics the topography of glucose/galactose more closely in specific enzyme pockets.[1]

Antibacterial Fluoroquinolones

Novel fluoroquinolones utilize the 3,4-disubstituted piperidine side chain to overcome resistance.[1]

-

Example: Sitafloxacin (and related analogs like IMB-070593) utilizes a complex chiral diamine side chain.[1] While Sitafloxacin uses a spiro-fused ring, the 4-amino-3-hydroxy motif is investigated in next-generation quinolones to improve water solubility and target DNA gyrase with different binding vectors.[1]

-

Data Point: Substitution at the 3-position (hydroxy or methyl) on the piperidinyl ring often reduces CNS side effects compared to unsubstituted piperazines.[1]

Kinase Inhibitors (PI4K)

Recent studies (e.g., J. Med. Chem. 2024) highlight 2,8-disubstituted-1,5-naphthyridines as Plasmodium falciparum PI4K inhibitors.[1]

-

Role of Scaffold: The 4-amino-3-hydroxypiperidine side chain forms critical hydrogen bonds within the ribose-binding pocket of the kinase ATP site.[1]

-

SAR Insight: The (3R,4R)-trans isomer was found to provide optimal vector alignment for H-bonding, significantly improving potency (IC50 < 20 nM) compared to the non-hydroxylated analog.

Figure 2: Pharmacological applications of the scaffold.

References

-

Stereoselective Synthesis via Epoxide Opening

-

Kinase Inhibitor Application (PI4K)

-

Fluoroquinolone Prodrugs (IMB-070593)

- Title: "Synthesis and Antibacterial Activity of Amino Acid and Dipeptide Prodrugs of IMB-070593, a Fluoroquinolone Candid

- Source: Molecules (PMC), 2016.

-

URL:[Link]

-

Chiral Pool Synthesis (Glutamic Acid Route)

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of 4-Amino-3-hydroxypiperidine

Introduction: The Strategic Importance of the 4-Amino-3-hydroxypiperidine Core

In the landscape of modern medicinal chemistry, the 4-amino-3-hydroxypiperidine scaffold has emerged as a "privileged" structural motif. Its inherent chirality, conformational rigidity, and densely functionalized nature make it an invaluable building block for a multitude of biologically active molecules. The precise spatial arrangement of its amino and hydroxyl groups allows for multifaceted interactions with biological targets, rendering it a cornerstone in the design of potent and selective therapeutics. This guide provides an in-depth exploration of the discovery and historical evolution of synthetic routes toward this critical pharmaceutical intermediate, with a particular focus on the stereochemically defined isomers that are of paramount importance in contemporary drug development.

The journey of 4-amino-3-hydroxypiperidine from a chemical curiosity to a key industrial intermediate is a compelling narrative of the interplay between synthetic innovation and the demands of pharmaceutical research. Early synthetic endeavors were often characterized by a lack of stereocontrol, yielding racemic or diastereomeric mixtures. However, the increasing recognition of the differential biological activity of stereoisomers has propelled the development of sophisticated asymmetric and stereoselective synthetic strategies. This guide will illuminate this evolutionary path, providing researchers, scientists, and drug development professionals with a comprehensive understanding of the synthesis and application of this vital scaffold.

The Dawn of Stereoselective Synthesis: Navigating the Chiral Landscape

The therapeutic utility of 4-amino-3-hydroxypiperidine is intrinsically linked to its stereochemistry. The cis and trans relationship between the amino and hydroxyl groups, as well as the absolute configuration at the C3 and C4 positions, profoundly influences the molecule's three-dimensional shape and its ability to bind to specific biological targets. Consequently, the development of synthetic routes that provide precise control over stereochemistry has been a major focus of research. A pivotal target in this field has been the synthesis of specific enantiomers, such as the (3R,4R) and (3S,4S) isomers, which are key fragments in a number of blockbuster drugs.[1][2]

Four principal strategies have emerged as powerful tools for the stereocontrolled synthesis of 4-amino-3-hydroxypiperidine derivatives:

-

Asymmetric Hydrogenation of Prochiral Precursors: This approach introduces chirality through the use of chiral catalysts to selectively hydrogenate a prochiral olefin or imine.

-

Chiral Pool Synthesis: This strategy leverages the inherent chirality of readily available natural products, such as carbohydrates and amino acids, as starting materials.

-

Biocatalytic Methods: The use of enzymes, either as isolated proteins or in whole-cell systems, offers a green and highly selective means of achieving kinetic resolution or asymmetric reduction.

-

Classical Resolution of Racemates: This traditional yet effective method involves the separation of enantiomers through the formation of diastereomeric salts with a chiral resolving agent.

The following sections will delve into the intricacies of these strategies, providing both the underlying scientific rationale and detailed experimental protocols.

Strategic Approaches to Enantiopure 4-Amino-3-hydroxypiperidine

Strategy 1: Asymmetric Hydrogenation

The asymmetric hydrogenation of a suitably functionalized prochiral precursor represents an elegant and atom-economical approach to chiral 4-amino-3-hydroxypiperidine derivatives. A notable example is the synthesis of (-)-(3R,4R)-1-benzyl-4-(benzylamino)piperidin-3-ol, a key intermediate for various pharmaceuticals.[3] This strategy hinges on the selection of an appropriate chiral phosphine ligand that can effectively coordinate to a transition metal, typically rhodium or ruthenium, to create a chiral environment for the hydrogenation reaction.

Workflow for Asymmetric Hydrogenation:

Caption: Asymmetric hydrogenation of a prochiral enamide.

Experimental Protocol: Rhodium-Catalyzed Asymmetric Hydrogenation [3]

-

Precursor Synthesis: A substituted pyridine is N-benzylated and then partially reduced with sodium borohydride to yield a dihydropyridine intermediate. Subsequent acylation affords the prochiral enamide substrate.

-

Catalyst Preparation: A chiral bisphosphine ligand (e.g., a derivative of BINAP or Josiphos) is mixed with a rhodium(I) precursor, such as [Rh(COD)₂]BF₄, in a degassed solvent (e.g., methanol or dichloromethane) under an inert atmosphere to form the active catalyst.

-

Hydrogenation: The enamide substrate is dissolved in a suitable solvent and placed in a high-pressure reactor. The catalyst solution is added, and the reactor is purged with hydrogen gas. The reaction is then stirred under hydrogen pressure (typically 50-100 psi) at a controlled temperature until completion.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography to yield the enantiomerically enriched 4-amino-3-hydroxypiperidine derivative.

Causality Behind Experimental Choices:

-

The choice of the N-benzyl protecting group is strategic as it can be readily removed under mild hydrogenolysis conditions in the final steps of a synthetic sequence.

-

The selection of the chiral ligand is critical for achieving high enantioselectivity. The ligand's structure creates a chiral pocket around the metal center, which dictates the facial selectivity of hydrogen addition to the double bond.

-

The reaction is performed under an inert atmosphere to prevent oxidation of the rhodium catalyst and the phosphine ligand.

Strategy 2: Chiral Pool Synthesis from 2-Deoxy-D-Ribose

The use of naturally occurring chiral molecules as starting materials provides a robust and often cost-effective method for the synthesis of enantiopure compounds. 2-Deoxy-D-ribose, a component of DNA, is an attractive chiral precursor for the synthesis of 4-amino-3-hydroxypiperidine derivatives due to its correctly configured stereocenters.[3]

Workflow for Synthesis from 2-Deoxy-D-Ribose:

Caption: Synthesis from the chiral pool starting material 2-Deoxy-D-Ribose.

Experimental Protocol: Synthesis from 2-Deoxy-D-Ribose [3]

-

Protection: The hydroxyl groups of 2-deoxy-D-ribose are protected, for instance, as acetonides, to prevent unwanted side reactions in subsequent steps.

-

Reductive Amination: The protected sugar is subjected to reductive amination with a primary amine (e.g., benzylamine) and a reducing agent (e.g., sodium cyanoborohydride) to introduce the nitrogen atom that will become part of the piperidine ring.

-

Functional Group Manipulation: The protecting groups are selectively removed, and the hydroxyl groups are activated (e.g., by conversion to mesylates or tosylates) to facilitate the subsequent cyclization step.

-

Intramolecular Cyclization: The amino group displaces the leaving group in an intramolecular fashion to form the piperidine ring. This step is often promoted by a base.

-

Final Deprotection: Any remaining protecting groups are removed to yield the desired 4-amino-3-hydroxypiperidine derivative.

Causality Behind Experimental Choices:

-

The choice of protecting groups is crucial and must be orthogonal to allow for their selective removal at different stages of the synthesis.

-

Reductive amination is a reliable method for the formation of C-N bonds and is often performed in a one-pot fashion.

-

The intramolecular cyclization is typically an SN2 reaction, and its success depends on the proper activation of the hydroxyl group and the conformational flexibility of the acyclic precursor.

Strategy 3: Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds. Enzymes, such as ketoreductases and lipases, can exhibit exquisite chemo-, regio-, and stereoselectivity, often under mild reaction conditions.[4][5][6]

Workflow for Biocatalytic Resolution:

Caption: Enzymatic kinetic resolution of a racemic precursor.

Experimental Protocol: Ketoreductase-Mediated Asymmetric Reduction [4]

-

Substrate Preparation: A prochiral ketone precursor, such as N-Boc-3-oxopiperidine, is synthesized.

-

Biocatalytic Reduction: The ketone substrate is added to a buffered aqueous solution containing the ketoreductase enzyme (or whole cells expressing the enzyme), a cofactor (e.g., NADPH), and a cofactor regeneration system (e.g., glucose and glucose dehydrogenase). The reaction is gently agitated at a controlled temperature and pH.

-

Monitoring and Work-up: The progress of the reaction is monitored by HPLC or GC. Once the desired conversion is reached, the reaction mixture is extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The organic extracts are dried and concentrated, and the resulting enantiomerically enriched alcohol is purified by column chromatography.

Causality Behind Experimental Choices:

-

The use of a whole-cell system can be more cost-effective as it avoids the need for enzyme purification and provides the necessary cofactors and regeneration machinery.

-

A cofactor regeneration system is essential for driving the reaction to completion, as the cofactor is typically used in catalytic amounts.

-

The choice of the specific ketoreductase is critical, as different enzymes can exhibit opposite stereoselectivities.

Strategy 4: Classical Resolution

Classical resolution via the formation of diastereomeric salts is a well-established and scalable method for separating enantiomers. This technique relies on the differential solubility of the diastereomeric salts formed between a racemic amine and a chiral acid.[5][7]

Workflow for Classical Resolution:

Caption: Classical resolution of a racemic amine using a chiral acid.

Experimental Protocol: Resolution with a Chiral Acid [7]

-

Salt Formation: The racemic 4-amino-3-hydroxypiperidine derivative is dissolved in a suitable solvent (e.g., ethanol or methanol), and a solution of a chiral resolving agent (e.g., D- or L-tartaric acid, or a derivative thereof) in the same solvent is added.

-

Fractional Crystallization: The solution is allowed to cool slowly to induce the crystallization of the less soluble diastereomeric salt. The crystals are collected by filtration.

-

Enrichment: The enantiomeric purity of the crystallized salt can be enhanced by recrystallization.

-

Liberation of the Free Base: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide) to liberate the enantiomerically pure amine, which is then extracted into an organic solvent.

Causality Behind Experimental Choices:

-

The choice of solvent is critical for achieving good separation, as it influences the solubilities of the diastereomeric salts.

-

The stoichiometry of the chiral acid can be varied to optimize the yield and purity of the desired enantiomer.

-

Careful control of the cooling rate during crystallization is important for obtaining well-formed crystals and maximizing the separation efficiency.

Quantitative Comparison of Synthetic Strategies

| Synthetic Strategy | Key Advantages | Key Disadvantages | Typical Yields | Enantiomeric Excess (e.e.) |

| Asymmetric Hydrogenation | High atom economy, direct introduction of chirality | Requires expensive chiral catalysts and high-pressure equipment | 70-95% | >95% |

| Chiral Pool Synthesis | Readily available starting materials, predictable stereochemistry | Can involve lengthy synthetic sequences | 20-40% (overall) | >99% |

| Biocatalytic Methods | High stereoselectivity, mild reaction conditions, environmentally friendly | Substrate scope can be limited, requires specialized enzymes | 50-90% | >99% |

| Classical Resolution | Scalable, well-established technology | Theoretical maximum yield of 50% for one enantiomer, can be labor-intensive | <50% (per enantiomer) | >98% (after recrystallization) |

Conclusion: An Evolving Legacy

The history of the synthesis of 4-amino-3-hydroxypiperidine is a testament to the ingenuity and adaptability of synthetic organic chemistry. From early, non-selective methods to the highly sophisticated and stereocontrolled strategies of today, the evolution of its synthesis has been driven by the ever-increasing demand for enantiomerically pure building blocks in the pharmaceutical industry. The diverse array of synthetic tools now available to chemists ensures that the 4-amino-3-hydroxypiperidine scaffold will continue to play a pivotal role in the discovery and development of new medicines for the foreseeable future. The ongoing exploration of novel catalytic systems, both chemical and biological, promises to further refine the synthesis of this important molecule, making it more efficient, cost-effective, and sustainable.

References

-

Organic & Biomolecular Chemistry, YEAR , Volume, Pages. [URL NOT AVAILABLE][3]

- CN105237463A - Preparation method of (3R,4R)-(1-benzyl-4-methylpiperidine-3-yl)

- Journal of Organic Chemistry, YEAR, Volume, Pages. [URL NOT AVAILABLE]

-

(R)-3-amino piperidine hydrochloride preparation method - Eureka | Patsnap. [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase - MDPI. [Link]

-

Synthesis of 4-hydroxypiperidines containing a quaternary stereocenter by aza-Prins cyclization - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

- CN105439939A - Synthetic method of (S)

-

Enantioselective synthesis of (S)-1-Boc-3-hydroxypiperidine using enzymes and whole cell biocatalysts - Der Pharma Chemica. [Link]

-

A Study and Application of Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine. [Link]

- US3845062A - 4-hydroxy-piperidine derivatives and their preparation - Google P

- EP1556396A1 - Method for producing 2-deoxy-l-ribose - Google P

-

Understanding the structural requirements of 4-anilidopiperidine analogues for biological activities at μ and δ opioid receptors - NIH. [Link]

- US2784192A - Preparation of 4-hydroxypiperidines - Google P

-

Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]

-

Catalytic asymmetric synthesis of piperidine derivatives through the [4 + 2] annulation of imines with allenes - PubMed. [Link]

-

Prebiotic synthesis of 2-deoxy-d-ribose from interstellar building blocks promoted by amino esters or amino nitriles - Chemical Communications (RSC Publishing). [Link]

- US5489689A - Preparation of piperidine derivatives - Google P

-

Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments | The Journal of Organic Chemistry - ACS Publications. [Link]

-

Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals - MDPI. [Link]

- WO2020204647A1 - Processes for preparing (3r,4r)

-

The 3‐Hydroxypiperidine Skeleton: Key Element in Natural Product Synthesis | Request PDF - ResearchGate. [Link]

- US4379941A - Resolution of racemic amino acids - Google P

-

Asymmetric synthesis of 3-amino-4-hydroxy-2-(hydroxymethyl)pyrrolidines as potential glycosidase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of 1,4-anhydro-2-deoxy-D-ribitol derivatives from thymidine - PubMed. [Link]

-

(3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine - PubChem. [Link]

-

An Asymmetric Approach Towards 3-Spiropiperidines. [Link]

-

Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. [Link]

- CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google P

-

Green synthesis of 1,5-dideoxy-1,5-imino-ribitol and 1,5-dideoxy-1,5-imino-dl-arabinitol from natural d-sugars over Au/Al2O3 and SO42−/Al2O3 catalysts - PMC - NIH. [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

Application Notes and Protocols: Selective N-Alkylation of 4-Amino-3-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive, field-proven methodology for the selective N-alkylation of 4-amino-3-hydroxypiperidine, a critical scaffold in medicinal chemistry. Due to the presence of multiple nucleophilic centers—a secondary ring amine (N1), a primary exocyclic amine (C4-NH₂), and a secondary alcohol (C3-OH)—a direct N-alkylation is synthetically challenging and prone to low yields and product mixtures. This guide details a robust, three-stage orthogonal protection-alkylation-deprotection strategy. This ensures the selective alkylation of the piperidine ring nitrogen, delivering the desired N-alkylated product with high fidelity. We present two reliable methods for the key alkylation step: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Introduction: The Synthetic Challenge and Strategic Approach

The 4-amino-3-hydroxypiperidine moiety is a privileged scaffold in modern drug discovery, forming the core of numerous biologically active molecules, including kinase inhibitors and GPCR modulators.[1][2] The ability to selectively introduce a diverse range of substituents at the piperidine nitrogen (N1) is paramount for optimizing potency, selectivity, and pharmacokinetic properties. However, the inherent reactivity of the C4-amino and C3-hydroxyl groups necessitates a strategic approach to avoid non-selective reactions.

Our recommended strategy hinges on the principle of orthogonal protection .[3] This involves the use of protecting groups for the C4-amino and C3-hydroxyl functions that are stable under the conditions required for N1-alkylation and can be removed under distinct conditions that do not affect the newly installed N1-alkyl group. Specifically, we advocate for the use of the acid-labile tert-butoxycarbonyl (Boc) group for the amino functions and a fluoride-labile silyl ether, such as tert-butyldimethylsilyl (TBDMS), for the hydroxyl group. This orthogonal set allows for a controlled, stepwise synthesis, as illustrated below.

Sources

Technical Support Center: Synthesis of 4-Amino-3-hydroxypiperidine

Welcome to the technical support center for the synthesis of 4-Amino-3-hydroxypiperidine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and optimize your reaction yields.

Introduction

4-Amino-3-hydroxypiperidine is a valuable chiral building block in medicinal chemistry, notably for the synthesis of dipeptidyl peptidase-4 (DPP-4) inhibitors and other pharmacologically active compounds. The stereochemical relationship between the amino and hydroxyl groups is crucial for its biological activity, making stereoselective synthesis a key challenge. This guide will address common issues encountered during its synthesis, focusing on improving yield, purity, and stereochemical control.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My overall yield is consistently low. What are the most common causes?

Low overall yield in a multi-step synthesis can be due to a variety of factors. The key is to identify which specific step or steps are underperforming.

Answer:

Several factors can contribute to low yields in the synthesis of 4-Amino-3-hydroxypiperidine. Here's a breakdown of common culprits and how to address them:

-

Sub-optimal Protecting Group Strategy: The choice and stability of protecting groups for the amine and hydroxyl functionalities are critical.[1][2] Improper protection can lead to side reactions, reducing the yield of the desired product.[3]

-

Troubleshooting:

-

Boc Protection: For the piperidine nitrogen, a tert-butyloxycarbonyl (Boc) group is a common and robust choice.[4] Ensure complete reaction during the introduction of the Boc group by using a slight excess of di-tert-butyl dicarbonate and an appropriate base like triethylamine.[5] Monitor the reaction by TLC or LC-MS to confirm the complete consumption of the starting material.

-

Orthogonality: Employ orthogonal protecting groups that can be removed without affecting other groups.[1] For instance, if you are using a Boc group for the piperidine nitrogen, a benzyl (Bn) group for the exocyclic amine, and a silyl ether for the hydroxyl group, you can deprotect them selectively.

-

-

-

Inefficient Reductive Amination: If your synthesis involves a reductive amination step to introduce the amino group, incomplete reaction or the formation of byproducts are common issues.

-

Troubleshooting:

-

Choice of Reducing Agent: The choice of reducing agent is crucial. Sodium triacetoxyborohydride is often a mild and effective choice for reductive aminations. Sodium cyanoborohydride can also be used, but it is toxic.[6]

-

pH Control: The pH of the reaction mixture is critical for imine formation. An acidic catalyst, such as acetic acid, is often required. Optimize the pH to favor imine formation without causing degradation of your starting materials.

-

Reaction Conditions: Ensure anhydrous conditions, as water can hydrolyze the imine intermediate. The reaction temperature should also be carefully controlled.

-

-

-

Poor Stereochemical Control: In chiral syntheses, the formation of diastereomers will reduce the yield of the desired stereoisomer.

-

Troubleshooting:

-

Chiral Catalysts: For asymmetric hydrogenations, the choice of chiral catalyst and reaction conditions are paramount.[7] Screen different catalysts and solvents to optimize the enantiomeric excess.

-

Chiral Resolution: If you are using a resolution strategy, the choice of resolving agent and crystallization conditions are key.[8] D-tartaric acid derivatives have been used for this purpose.

-

-

-

Product Loss During Work-up and Purification: The final product and intermediates can be water-soluble, leading to losses during aqueous work-up.

-

Troubleshooting:

-

Extraction: Use a suitable organic solvent for extraction, and perform multiple extractions to maximize recovery. In some cases, a continuous extraction apparatus may be beneficial.

-

Purification: Flash column chromatography is a common purification method.[9] Use a solvent system that provides good separation between your product and impurities. Recrystallization can be an effective final purification step to obtain a highly pure product.[8]

-

-

FAQ 2: I am observing significant amounts of a byproduct with a mass corresponding to a ketone. What is happening and how can I prevent it?

The presence of a ketone byproduct indicates the oxidation of the hydroxyl group.

Answer:

The hydroxyl group in 4-Amino-3-hydroxypiperidine is susceptible to oxidation to the corresponding ketone.[4][10] This can occur at various stages of the synthesis, particularly if oxidizing agents are present or if the reaction conditions are too harsh.

Causality:

-

Choice of Reagents: Certain reagents used in your synthetic sequence may have unintended oxidizing properties.

-

Air Oxidation: Prolonged exposure to air, especially at elevated temperatures or in the presence of metal catalysts, can lead to slow oxidation.

-

Incompatible Deprotection Conditions: Some deprotection methods can inadvertently lead to oxidation.

Troubleshooting Protocol:

-

Reagent Purity: Ensure the purity of all reagents and solvents. Peroxides in ethereal solvents, for example, can act as oxidizing agents.

-

Inert Atmosphere: Conduct reactions under an inert atmosphere of nitrogen or argon, especially when using sensitive reagents or heating the reaction mixture.[9]

-

Protecting Group for the Hydroxyl Group: If the hydroxyl group is not involved in the desired transformation, consider protecting it. A silyl ether protecting group, such as a tert-butyldimethylsilyl (TBDMS) ether, is a good option as it is stable to many reaction conditions and can be removed with fluoride ions.

-

Careful Selection of Deprotection Methods: When deprotecting other functional groups, choose conditions that are compatible with the free hydroxyl group. For example, if you are removing a benzyl group by hydrogenolysis, ensure the catalyst is not promoting oxidation.

Experimental Workflow for Hydroxyl Protection:

Caption: Workflow for TBDMS protection of the hydroxyl group.

FAQ 3: My chiral purity is low. How can I improve the stereoselectivity of my synthesis?

Achieving high stereoselectivity is often the most challenging aspect of synthesizing chiral 4-Amino-3-hydroxypiperidine.

Answer:

Low chiral purity can stem from either an ineffective asymmetric synthesis step or racemization at some point in the synthetic sequence. Here are some strategies to improve stereoselectivity:

-

Asymmetric Synthesis Strategies:

-

Substrate Control: Starting from a chiral precursor, such as 2-deoxy-D-ribose, can impart stereochemistry to the final product.[7]

-

Catalyst Control: The use of chiral catalysts, such as Rh(I) complexes for asymmetric hydrogenation, can provide high enantioselectivity.[7] The choice of ligand on the metal catalyst is critical.

-

Biocatalysis: Enzymes, such as ketoreductases, can exhibit excellent stereoselectivity in the reduction of a ketone precursor to the desired chiral alcohol.[11] This approach often offers high conversion and enantiomeric excess under mild conditions.

-

-

Chiral Resolution:

-

If you are synthesizing a racemic mixture, you can separate the enantiomers through chiral resolution. This typically involves forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization.[8]

-

-

Preventing Racemization:

-

Base-Induced Epimerization: Be cautious with the use of strong bases, as they can cause epimerization at stereocenters, especially those adjacent to a carbonyl group.

-

Temperature Control: High reaction temperatures can sometimes lead to racemization. Conduct reactions at the lowest effective temperature.

-

Data on Biocatalytic Reduction:

| Catalyst System | Substrate | Conversion | Enantiomeric Excess (e.e.) | Reference |

| Co-expressed Ketoreductase and Glucose Dehydrogenase | N-Boc-3-piperidone | >99% | Not specified, but high purity product obtained | [11] |

| Iminoreductase (IRED) mutant | N-Boc-piperidone | 84% | 99% | [12] |

FAQ 4: I am having trouble with the removal of the Boc protecting group. What are the best practices?

While the Boc group is a common and useful protecting group, its removal can sometimes be problematic.

Answer:

The tert-butyloxycarbonyl (Boc) group is typically removed under acidic conditions.[3] However, the choice of acid and reaction conditions can impact the yield and purity of the final product.

Common Deprotection Reagents and Potential Issues:

-

Trifluoroacetic Acid (TFA): This is a very common and effective reagent for Boc deprotection.

-

Potential Issue: TFA is a strong acid and can sometimes cause side reactions, such as the formation of t-butylated byproducts.

-

Mitigation: Use a scavenger, such as triisopropylsilane (TIS) or anisole, to trap the tert-butyl cation that is formed during the reaction.[13]

-

-

Hydrochloric Acid (HCl) in an Organic Solvent: A solution of HCl in dioxane or methanol is also commonly used.

-

Potential Issue: The reaction can sometimes be slow or incomplete.

-

Mitigation: Ensure the HCl solution is fresh and of the correct concentration. Gentle heating may be required, but monitor the reaction carefully to avoid degradation.

-

Step-by-Step Protocol for Boc Deprotection with TFA:

-

Dissolve the Boc-protected substrate in a minimal amount of a suitable solvent, such as dichloromethane (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add trifluoroacetic acid (TFA) dropwise. A common ratio is 1:1 TFA:DCM.

-

Stir the reaction mixture at 0 °C to room temperature and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove the TFA and solvent.

-

The crude product is often obtained as a TFA salt. It can be purified by recrystallization or chromatography, or the free base can be liberated by treatment with a mild base.

Troubleshooting Flowchart for Boc Deprotection:

Caption: Decision tree for troubleshooting Boc deprotection.

References

- CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents.

-

Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. Organic & Biomolecular Chemistry. Available at: [Link]

-

Efficient Asymmetric Synthesis of (S)-N-Boc-3-hydroxypiperidine by Coexpressing Ketoreductase and Glucose Dehydrogenase. Molecules. Available at: [Link]

-

Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

-

THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

-

Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]

- WO2011160037A2 - Process for the preparation of a single enantiomer of 3-aminopiperidine dihydrochloride - Google Patents.

-

Reductive amination and amide synthesis. Reagents and conditions. ResearchGate. Available at: [Link]

- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents.

-

Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. Available at: [Link]

-

Synthesis of piperidine and pyrrolidine derivatives by electroreductive cyclization of imine with terminal dihaloalkanes in a flow microreactor. Beilstein Journal of Organic Chemistry. Available at: [Link]

- US20100029941A1 - Preparation of (r)-3-aminopiperidine dihydrochloride - Google Patents.

-

Structure-guided semi-rational design of an imine reductase for enantio-complementary synthesis of pyrrolidinamine. Chemical Science. Available at: [Link]

-

13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

-

Synthetic Pathways to 3,4,5‐Trihydroxypiperidines from the Chiral Pool. ResearchGate. Available at: [Link]

-

Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Tert-butyl 4-amino-3-hydroxypiperidine-1-carboxylate | 203503-03-1 | Benchchem [benchchem.com]

- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

- 10. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. peptide.com [peptide.com]

Technical Support Center: Overcoming Challenges in 4-Amino-3-hydroxypiperidine Scale-Up

Prepared by: Gemini, Senior Application Scientist

Introduction

4-Amino-3-hydroxypiperidine is a critical chiral building block in modern medicinal chemistry. Its vicinal amino alcohol stereochemistry is a key pharmacophore in numerous pharmaceutical agents, including inhibitors for Bruton's tyrosine kinase (BTK) used in oncology.[1] However, transitioning the synthesis of this molecule from the laboratory bench to industrial scale presents a unique set of challenges. Issues related to stereocontrol, reagent handling, purification, and process safety become magnified during scale-up.

This technical support guide provides field-proven insights and troubleshooting strategies for researchers, chemists, and process development professionals involved in the large-scale synthesis of 4-Amino-3-hydroxypiperidine and its derivatives. Our approach is grounded in explaining the causality behind experimental choices to empower you to build robust, self-validating, and scalable processes.

Synthetic Routes & Key Scale-Up Considerations

Several synthetic strategies for preparing chiral 4-Amino-3-hydroxypiperidine have been reported.[2][3] The choice of route for large-scale production depends on factors like cost of starting materials, atom economy, operational safety, and the ability to consistently control stereochemistry.

Common Synthetic Approaches: A Comparative Overview

| Synthetic Strategy | Starting Materials | Key Advantages | Key Scale-Up Challenges |

| Chiral Pool Synthesis | e.g., 2-Deoxy-D-ribose, L-Aspartic Acid[2][4] | Defined starting stereochemistry. | Multiple steps, protection/deprotection chemistry, potential for low overall yield. |

| Asymmetric Hydrogenation | Pyridine or piperidone derivatives[2][5] | Potentially fewer steps, high enantioselectivity. | Expensive noble metal catalysts (Rh, Ru), high-pressure hydrogenation equipment, catalyst poisoning/recycling.[5][6] |

| Enzymatic/Biocatalytic Reduction | N-protected-3-hydroxypiperidin-4-one | High stereoselectivity, mild reaction conditions, environmentally friendly.[1] | Enzyme stability and cost, substrate inhibition, process optimization for large volumes.[1] |

| Classical Resolution | Racemic 3-hydroxypiperidine | Established technology. | Yield limited to 50% per enantiomer, requires suitable resolving agents, often involves multiple recrystallizations.[6] |

The following workflow illustrates a generalized pathway highlighting critical control points that demand special attention during the scale-up process.

Caption: Generalized synthetic workflow with critical scale-up points.

Troubleshooting Guide

This section addresses specific problems encountered during the scale-up of 4-Amino-3-hydroxypiperidine synthesis in a question-and-answer format.

Category 1: Reaction Execution & Control

Q1: My high-pressure hydrogenation of 3-hydroxypyridine is sluggish or incomplete at scale, despite working well on the bench. What are the likely causes?

A1: This is a classic mass transfer and catalyst activity issue. At scale, inefficient gas-liquid mixing is the primary culprit.

-

Causality: On a small scale, hydrogen dissolves quickly from the headspace into the reaction mixture. In a large reactor, the surface-area-to-volume ratio is much lower, and hydrogen delivery to the catalyst surface becomes the rate-limiting step.

-

Troubleshooting Steps:

-

Verify Catalyst Activity: Test a new batch of catalyst (e.g., Rh/C, Pd/C) on a small, proven scale to rule out catalyst deactivation. Ensure the catalyst was not exposed to air or poisons (sulfur, halides) during charging.

-

Improve Agitation: Increase the stirrer speed to improve vortexing and gas dispersion. If your reactor has baffles, ensure they are properly installed. A switch from a simple paddle stirrer to a gas-inducing impeller (like a Rushton turbine) can make a significant difference.

-

Check Hydrogen Delivery: Ensure the hydrogen pressure is maintained and the delivery lines are not blocked. A leak in the system can also lead to perceived sluggishness.

-

Consider Catalyst Loading: While undesirable from a cost perspective, a modest increase in catalyst loading (e.g., from 1 mol% to 2 mol%) might be necessary to compensate for mass transfer limitations. Industrial preparations often require robust conditions, such as using 5% rhodium on carbon at 5 MPa hydrogen pressure and 90°C.[6]

-

Q2: During the N-Boc protection step, I'm observing the formation of significant di-Boc or other impurities, leading to a difficult purification.

A2: This points to poor control over stoichiometry and reaction temperature, especially during reagent addition.

-

Causality: The reaction of di-tert-butyl dicarbonate (Boc-anhydride) with the piperidine nitrogen is exothermic. A localized temperature spike during addition can accelerate side reactions. Adding more than one equivalent of Boc-anhydride can lead to protection of the hydroxyl or secondary amine groups.

-

Troubleshooting Steps:

-

Slow, Sub-surface Addition: Add the Boc-anhydride solution slowly below the surface of the reaction mixture to ensure rapid dispersion and prevent localized high concentrations.

-

Improve Temperature Control: Ensure your reactor's cooling jacket is functioning efficiently. For highly exothermic reactions, consider a "feed-and-bleed" cooling strategy or using a lower-temperature coolant. A typical procedure involves adding the Boc-anhydride in batches at room temperature while maintaining control.[6]

-

Precise Stoichiometry: Use exactly 1.0 equivalent of Boc-anhydride relative to your 3-hydroxypiperidine substrate. If your starting material has residual solvent, adjust the molar calculation accordingly.

-

pH Control: The reaction is typically run in the presence of a base like sodium hydroxide.[6] Maintaining the correct pH is crucial for selective N-acylation.

-

Category 2: Workup & Product Isolation

Q3: I'm struggling with persistent emulsions during the aqueous workup and extraction phase at large scale. How can I break them?

A3: Emulsions are common when dealing with amino alcohols, which have surfactant-like properties. They are stabilized by fine particulate matter and high-shear mixing.

-

Causality: At scale, longer mixing times and higher impeller speeds can create very stable emulsions that are difficult to separate by gravity. The presence of inorganic salts and slight pH drifts can exacerbate the problem.

-

Troubleshooting Steps:

-

Minimize High-Shear Mixing: During extraction, use a lower agitator speed that is just sufficient to ensure phase contact without vigorous shearing.

-

Add Brine: Add a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, which helps to break the emulsion by "salting out" the organic product and destabilizing the interface.

-

Adjust pH: A small adjustment of the aqueous phase pH away from the isoelectric point of your product can sometimes help break an emulsion.

-

Filter Before Extraction: If your reaction mixture contains fine solids (e.g., catalyst remnants, salts), filter them off before performing the aqueous extraction. These particulates can act as emulsion stabilizers.

-

Consider a Different Solvent: If emulsions are persistent, switching to a solvent with a greater density difference from water (e.g., dichloromethane instead of ethyl acetate) can facilitate phase separation. However, consider the environmental and safety implications.

-

Q4: My product fails to crystallize upon scale-up, or it oils out, even though I'm following the lab procedure.

A4: Crystallization is highly sensitive to purity, cooling rate, and nucleation. These factors are harder to control in large vessels.

-

Causality: Impurities, even at low levels, can act as crystallization inhibitors. The slow cooling rate of a large reactor can lead to the formation of supersaturated solutions that are prone to oiling out rather than nucleating.

-

Troubleshooting Steps:

-

Check Purity: Analyze the crude material by HPLC or UPLC-MS.[7] If purity is lower than in the lab-scale batch, an additional purification step (e.g., a charcoal treatment or a quick silica plug) may be needed before crystallization.

-

Controlled Cooling Profile: Do not simply turn off the heating and let the reactor cool. Implement a programmed, slow cooling ramp. A typical industrial practice is 5-10°C per hour.

-

Seeding: This is the most critical step for robust crystallization at scale. Prepare seed crystals from a small, pure batch. Add a small amount (0.1-1% w/w) of the seed crystals to the solution once it has reached a state of slight supersaturation.

-

Solvent System Optimization: The ideal crystallization solvent system may differ between lab and plant. Consider using a binary solvent system (e.g., ethyl acetate/heptane) where your product has high solubility in one solvent and low solubility in the other (the anti-solvent). This allows you to control the crystallization by slowly adding the anti-solvent.

-

The following diagram outlines a logical troubleshooting process for a failed crystallization.

Caption: Troubleshooting workflow for crystallization failure.

Frequently Asked Questions (FAQs)

Q: What are the primary safety concerns when scaling up the synthesis of 4-Amino-3-hydroxypiperidine? A: Key safety concerns include:

-

High-Pressure Hydrogenation: Requires specialized reactors (autoclaves) and careful handling of flammable hydrogen gas. The catalysts (Rh/C, Pd/C) can be pyrophoric upon exposure to air after the reaction. They must be filtered under a nitrogen atmosphere and kept wet.[6]

-

Handling of Reagents: Many reagents used in piperidine synthesis are corrosive, toxic, or irritants. For example, 3-hydroxypiperidine itself can cause skin and serious eye irritation.[8][9] Always consult the Safety Data Sheet (SDS) for each chemical.[8][10]

-

Thermal Hazards: Exothermic reactions, such as Boc protection or quenching steps, must be well-controlled to prevent thermal runaways. A thorough process safety review (e.g., using reaction calorimetry) is essential before scaling up.

-

Static Discharge: When handling flammable solvents in large quantities, equipment must be properly grounded to prevent static discharge, which could be an ignition source.

Q: How do I choose the right protecting group for the piperidine nitrogen for a multi-step synthesis at scale? A: The choice depends on its stability to downstream reaction conditions and the ease of its removal.

-

Boc (tert-butyloxycarbonyl): Very common. It is stable to many reaction conditions but easily removed with acid (e.g., HCl in isopropanol). Its removal generates gaseous byproducts (isobutylene, CO2), which must be safely vented in a large reactor. It's often used in industrial preparations.[6][11]

-

Cbz (Carboxybenzyl): Stable to acidic conditions but removed by catalytic hydrogenation (e.g., H2, Pd/C). This is advantageous if a hydrogenation step is already part of your synthesis, as deprotection can occur concurrently.

-

Benzyl (Bn): Very stable and can be removed by hydrogenolysis. This is a robust group, but the debenzylation step adds another high-pressure reaction to the process.[12]

Q: What analytical methods are essential for quality control during and after production? A: A robust analytical package is crucial for ensuring batch-to-batch consistency.

-

HPLC/UPLC: The workhorse for purity analysis and impurity profiling.[7] Chiral HPLC methods are required to determine the enantiomeric excess (e.e.) of the final product.[13]

-

NMR (¹H and ¹³C): Essential for structural confirmation of the final product and key intermediates.

-

Mass Spectrometry (MS): Used for identity confirmation and to track low-level impurities. Often coupled with HPLC (LC-MS).[7][12]

-

Karl Fischer Titration: To determine the water content of the final product, which can be critical for stability and downstream processing.

-

Residual Solvent Analysis (GC): To ensure that process solvents are removed to levels compliant with regulatory standards (e.g., ICH guidelines).

Experimental Protocols

Protocol 1: Large-Scale N-Boc Protection of 3-Hydroxypiperidine

This protocol is a representative example and must be adapted and validated for your specific equipment and scale.

-

Reactor Setup: Charge a 100 L glass-lined reactor with 3-hydroxypiperidine (5.0 kg, 49.4 mol) and deionized water (25 L). Begin agitation at 100 RPM.

-

Base Addition: Add a solution of sodium hydroxide (2.18 kg, 54.4 mol) in water (10 L) to the reactor, ensuring the internal temperature does not exceed 30°C.

-

Boc-Anhydride Addition: In a separate vessel, dissolve di-tert-butyl dicarbonate (11.3 kg, 51.9 mol) in ethyl acetate (25 L).

-

Controlled Reaction: Add the Boc-anhydride solution to the reactor via a dosing pump over 2-3 hours. Maintain the internal temperature between 20-25°C using the reactor's cooling jacket.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 4-6 hours at 25°C. Take a sample for in-process control (IPC) by TLC or HPLC to confirm the consumption of the starting material.

-

Workup - Phase Separation: Stop the agitation and allow the layers to separate for at least 30 minutes. Drain the lower aqueous layer.

-

Extraction: Add ethyl acetate (15 L) to the reactor, agitate for 15 minutes, and perform a second phase separation. Combine the organic layers.

-

Washing: Wash the combined organic layers with 1M HCl solution (10 L) followed by brine (10 L) to remove inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (S)-N-Boc-3-hydroxypiperidine.[6]

-

Purification: The crude product can then be purified by crystallization from a suitable solvent system like ethyl acetate/heptane.

References

- Google Patents. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.

- Google Patents. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine.

- Google Patents. CN107805218B - Method for preparing 4-Boc-aminopiperidine.

-

Wang, ZG., et al. (2017). Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase. PubMed. [Link]

-

The Royal Society of Chemistry. Synthetic Approaches to a Chiral 4-Amino-3-hydroxy Piperidine with Pharmaceutical Relevance. [Link]

-

Humphreys, L. D., et al. (2012). Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. PubMed. [Link]

- Google Patents.

-

PubMed. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]

-

The Royal Society of Chemistry. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance. [Link]

- Google Patents.

- Google Patents. CN104034814B - The HPLC analytical approach of 3-amino piperidine.

Sources

- 1. Efficient Preparation of (S)-N-Boc-3-Hydroxylpiperidine Through Bioreduction by a Thermostable Aldo-KetoReductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic approaches to a chiral 4-amino-3-hydroxy piperidine with pharmaceutical relevance - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate | 1161932-04-2 | Benchchem [benchchem.com]

- 5. CN106432059A - Preparation method of 3-hydroxypiperidine, preparation method of derivative of 3-hydroxypiperidine, and intermediate of 3-hydroxypiperidine - Google Patents [patents.google.com]

- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 7. biosynth.com [biosynth.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. fishersci.com [fishersci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]